

In-Depth Technical Guide to the Spectral Data of Himbosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Himbosine**
Cat. No.: **B10819013**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine is a complex polycyclic piperidine alkaloid isolated from the bark of trees of the *Galbulimima* genus, native to the rainforests of Papua New Guinea and northern Australia. With a molecular formula of $C_{35}H_{41}NO_{10}$ and a molecular weight of 635.7 g/mol, the intricate structure of **Himbosine** has been a subject of significant interest in the field of natural product chemistry. This guide provides a comprehensive overview of the available spectral data for **Himbosine**, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and further research and development.

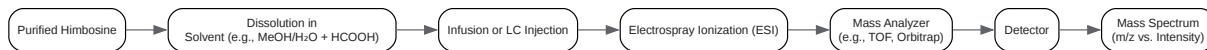
Introduction

The alkaloids derived from *Galbulimima* species have been classified into several structural types. **Himbosine** belongs to a group of highly oxygenated hexacyclic ester alkaloids. The initial structural elucidation of these complex molecules relied heavily on classical chemical degradation methods, later supplemented and confirmed by modern spectroscopic techniques. This document collates the spectral information available for **Himbosine**, providing a valuable resource for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For **Himbosine**, high-resolution mass spectrometry has been instrumental in confirming its molecular formula.

Table 1: Mass Spectrometry Data for **Himbosine**


Ion	Observed m/z
[M+H] ⁺	636.3

Experimental Protocol: Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of a natural product like **Himbosine** would involve the following:

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, high molecular weight compounds like alkaloids.
- Sample Preparation: A dilute solution of the purified **Himbosine** is prepared in a suitable solvent system, often a mixture of methanol or acetonitrile with a small percentage of formic acid to promote protonation.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

The workflow for mass spectrometry analysis can be visualized as follows:

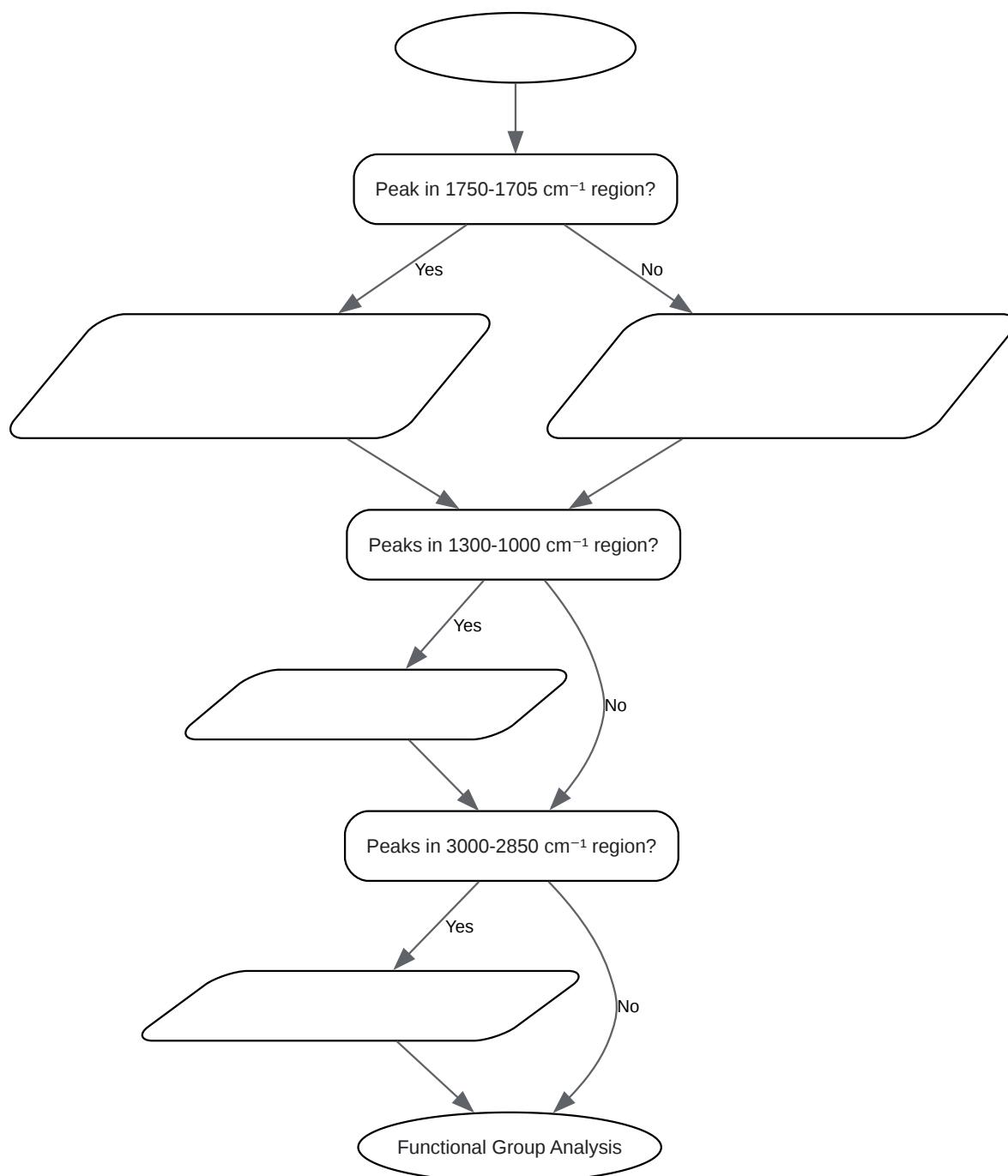
[Click to download full resolution via product page](#)

Caption: General workflow for obtaining the mass spectrum of **Himbosine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Himbosine** is expected to show characteristic absorption bands for its ester, carbonyl, and other functional groups. While the complete IR spectrum is not readily available in public databases, the expected characteristic absorptions based on its structure are summarized below.

Table 2: Expected Characteristic Infrared Absorptions for **Himbosine**


Functional Group	Expected Absorption Range (cm ⁻¹)
Ester C=O Stretch	1750 - 1735
Carbonyl C=O Stretch	1725 - 1705
C-O Stretch	1300 - 1000
C-H Stretch (sp ³ hybridized)	3000 - 2850
C-N Stretch	1250 - 1020

Experimental Protocol: Infrared Spectroscopy

The IR spectrum of a solid sample like **Himbosine** is typically obtained using one of the following methods:

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - KBr Pellet: A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum of transmittance or absorbance versus wavenumber is recorded.

A logical diagram for identifying functional groups using IR spectroscopy is presented below:

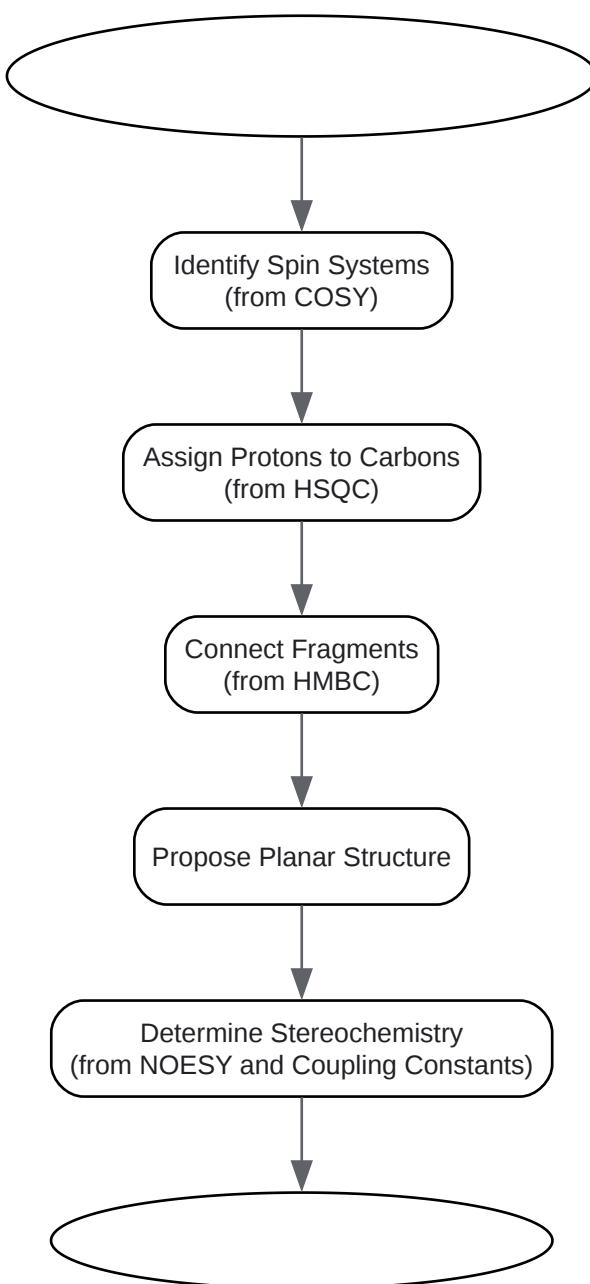
[Click to download full resolution via product page](#)

Caption: Decision-making process for functional group analysis of **Himbosine** using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. Although a complete, assigned NMR dataset for **Himbosine** is not publicly available, the original structure elucidation would have relied on extensive ^1H and ^{13}C NMR experiments, including 2D techniques like COSY, HSQC, and HMBC.

Based on the complex polycyclic structure of **Himbosine**, the NMR spectra are expected to be highly complex, with numerous overlapping signals.


Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for a novel compound like **Himbosine** would include:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Experiments:
 - ^1H NMR: To identify the number and environment of protons.
 - ^{13}C NMR: To identify the number and type of carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH , CH_2 , and CH_3 groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, crucial for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The logical workflow for structure elucidation using a combination of 2D NMR techniques is illustrated below:

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural elucidation of a complex natural product like **Himbosine** using NMR spectroscopy.

Conclusion

While a complete and publicly accessible spectral dataset for **Himbosine** remains to be consolidated, this guide provides the foundational information based on its known chemical properties and the techniques used for the characterization of related *Galbulimima* alkaloids. The provided experimental protocols and logical workflows offer a roadmap for researchers working on the isolation, identification, and further development of **Himbosine** and other complex natural products. Accessing the original publications from the 1960s by Ritchie, Taylor, and their collaborators is recommended for obtaining the originally reported, detailed spectral data.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Himbosine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10819013#himbosine-spectral-data-nmr-ms-ir\]](https://www.benchchem.com/product/b10819013#himbosine-spectral-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com